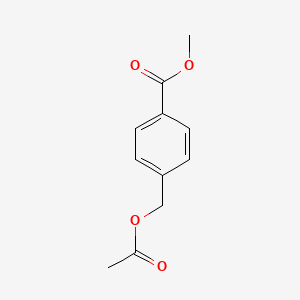

Methyl 4-(acetoxymethyl)benzoate

Description

Methyl 4-(acetoxymethyl)benzoate is an organic compound with the chemical formula C10H10O4. It is a benzoate ester that is methyl benzoate substituted by an acetoxy group at position 4. This compound is typically a colorless to light yellow liquid, soluble in organic solvents such as ether, alcohol, and ester, but insoluble in water . It is mainly used as a reagent and intermediate in organic synthesis, with applications in the preparation of medicines, pesticides, dyes, and optical materials .

Properties

IUPAC Name |

methyl 4-(acetyloxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-7-9-3-5-10(6-4-9)11(13)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTKRZQPZMGMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344467 | |

| Record name | Methyl 4-(acetoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27548-25-0 | |

| Record name | Methyl 4-(acetoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl 4-(acetoxymethyl)benzoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl benzoate with an acid chloride under heating conditions . The reaction typically proceeds as follows:

Esterification: Methyl benzoate reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid to form methyl 4-(acetoxymethyl)benzoate.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 4-(acetoxymethyl)benzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form 4-(acetoxymethyl)benzoic acid.

Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(acetoxymethyl)benzoate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its acetoxymethyl group allows for further functionalization, making it a valuable building block in synthetic chemistry.

Case Study: Synthesis of Antiviral Agents

In a study focused on synthesizing antiviral agents, methyl 4-(acetoxymethyl)benzoate was used as a precursor to develop compounds with significant activity against influenza viruses. The synthesized derivatives exhibited moderate inhibitory effects on multiple strains of the virus, demonstrating the compound's utility in medicinal chemistry .

Pharmaceutical Applications

The compound has been explored for its potential therapeutic applications, particularly in developing anti-inflammatory and analgesic drugs. Its structural similarity to known pharmacophores allows researchers to modify it for enhanced biological activity.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Methyl 4-(acetoxymethyl)benzoate | Anti-Influenza | 44.40 |

| Derivative A | Anti-Influenza | 34.45 |

| Derivative B | Anti-Influenza | 33.01 |

Environmental Applications

Research has also indicated that methyl 4-(acetoxymethyl)benzoate can be utilized in environmental applications, such as the degradation of pollutants. Its ester bonds can be hydrolyzed under specific conditions, leading to products that may aid in bioremediation efforts.

Mechanism of Action

The mechanism by which methyl 4-(acetoxymethyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to cell death . Additionally, it may interact with 16S ribosomal RNA, inhibiting protein synthesis .

Comparison with Similar Compounds

Methyl 4-(acetoxymethyl)benzoate can be compared with other similar compounds, such as:

Methyl benzoate: A simpler ester without the acetoxy group, used in similar applications but with different reactivity and properties.

Ethyl benzoate: Another ester with an ethyl group instead of a methyl group, used in the synthesis of various organic compounds.

Methyl 4-hydroxybenzoate: A compound with a hydroxyl group at position 4, used as a preservative in cosmetics and pharmaceuticals.

The uniqueness of methyl 4-(acetoxymethyl)benzoate lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Biological Activity

Methyl 4-(acetoxymethyl)benzoate, also known as methyl 4-acetoxybenzoate, is an organic compound with the molecular formula C11H12O4. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Methyl 4-(acetoxymethyl)benzoate is characterized by an acetoxy group attached to the para position of a benzoate moiety. Its physical properties include:

- Molecular Weight : Approximately 194.18 g/mol

- Melting Point : Ranges from 82°C to 84°C

- Appearance : White to almost white crystalline powder

Antimicrobial Activity

Research indicates that methyl 4-(acetoxymethyl)benzoate exhibits antimicrobial properties , making it a candidate for use in pharmaceutical formulations and as a preservative in cosmetics. Studies have shown its effectiveness against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest potential applications in developing antimicrobial agents. However, further investigations are required to fully elucidate its efficacy against various microorganisms .

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 4-(acetoxymethyl)benzoate, it is useful to compare it with related compounds. The following table summarizes key features of similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-acetoxybenzoate | C11H12O4 | Ethyl ester variant; potentially different solubility properties |

| Methyl paraben | C8H8O3 | Commonly used as a preservative; less bulky |

| Benzyl acetate | C9H10O2 | Aromatic ester; primarily used in fragrances |

Methyl 4-(acetoxymethyl)benzoate stands out due to its specific functional groups that provide distinct reactivity patterns compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of methyl 4-(acetoxymethyl)benzoate:

-

Antimicrobial Efficacy Study :

- A study examined the compound's effectiveness against various bacterial strains.

- Results indicated significant inhibition of growth for both E. coli and S. aureus.

- Further experiments are suggested to explore synergistic effects with other antimicrobial agents.

- Pharmacological Review :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.